10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound belongs to a class of polycyclic heterocyclic systems characterized by a fused tricyclic core containing sulfur and nitrogen atoms. Its complex architecture suggests synthetic challenges, likely involving sulfonylation and cyclization steps to assemble the tricyclic framework.
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-13(14-5-3-2-4-6-14)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-7-15(22)8-10-16/h2-13H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLMEZVWIMTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the thia-tetraazatricyclo framework and the introduction of the chlorobenzenesulfonyl and phenylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing sulfonamide groups possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, N-substituted derivatives have demonstrated moderate to high inhibition against bacterial strains .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro using assays such as the Sulforhodamine B assay against breast cancer cell lines .
Case Studies
Several case studies highlight the compound's efficacy in biological applications:
- Antibacterial Evaluation : A study synthesized related sulfonamide derivatives and evaluated their antibacterial activity against multiple strains. Compounds were found to exhibit varying degrees of inhibition depending on their structural modifications .
- Anticancer Screening : In vitro studies demonstrated that certain derivatives displayed cytotoxic effects on cancer cells with IC50 values below 100 μM. This suggests that structural modifications can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its tetraazatricyclo core with a sulfur atom and sulfonyl group. Below is a comparative analysis with analogous systems:
Key Observations :
- Core Heteroatoms : The inclusion of sulfur (thia) in the tricyclic system differentiates it from purely nitrogen- or oxygen-containing analogs (e.g., oxa-aza spiro compounds) .
- Substituent Effects: The phenylethylamine moiety could confer lipophilicity, contrasting with the polar ethoxyphenyl or dimethylaminophenyl groups in analogs .
Comparison with Analog Syntheses :
- Spiro Compounds : and highlight the use of 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives to construct spiro-aza frameworks, requiring precise stoichiometry to avoid side products .
- Hexaazatricyclo Derivatives : Synthesis involves multi-step cyclization under controlled pH and temperature, as seen in , where crystal structure validation was critical .
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The 4-chlorobenzenesulfonyl group likely reduces aqueous solubility compared to non-halogenated analogs (e.g., 4-methylbenzenesulfonyl) but may improve membrane permeability .
- The tricyclic core’s rigidity, as observed in X-ray studies of similar hexaazatricyclo compounds, suggests thermal stability .
Hypothetical Bioactivity :
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various amine derivatives under controlled conditions. The method often includes the use of polar aprotic solvents and activation agents such as sodium hydride to facilitate the formation of sulfonamide derivatives. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating similar compounds, derivatives containing the sulfonamide group demonstrated moderate inhibition against various bacterial strains. Specifically, certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5c | E. coli | 12 |
| 5c | S. aureus | 15 |
| 5c | P. aeruginosa | 10 |
Antiviral Activity
In addition to antibacterial properties, compounds with structural similarities to 10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia have been evaluated for antiviral activity. For instance, certain sulfonamide derivatives were tested against SARS-CoV and exhibited inhibitory effects on viral replication in vitro .
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| C01225 | 3.1 | >100 |
| C03455 | 5.8 | 87 |
Anticancer Activity
The biological activity of sulfonamide compounds extends to anticancer effects as well. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that facilitate tumor growth .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives including the target compound, researchers found that modifications in the chemical structure significantly influenced antibacterial efficacy. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes essential for cell wall synthesis.
Case Study 2: Antiviral Screening
Another study focused on the antiviral screening of related sulfonamide compounds against HIV and other viruses. The results indicated that some structural modifications could enhance antiviral potency while reducing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
